6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with phenylhydrazine to form an intermediate, which is then cyclized with a suitable reagent to yield the desired pyrazolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its strong binding affinity to the CDK2/cyclin A2 complex .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A broader class of compounds with similar core structures but varying substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related scaffold with additional ring systems.
Uniqueness: 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol stands out due to its specific cyclopropyl and phenyl substitutions, which confer unique biological activities and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H12N4S |
---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
6-cyclopropyl-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C14H12N4S/c19-14-11-8-15-18(10-4-2-1-3-5-10)13(11)16-12(17-14)9-6-7-9/h1-5,8-9H,6-7H2,(H,16,17,19) |
InChI Key |
OCXRTTOYQQSUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=S)C3=C(N2)N(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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